D-Idose

Description

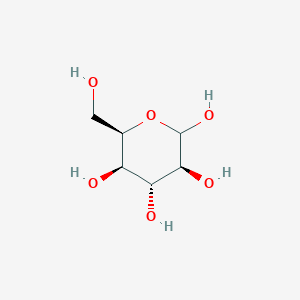

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-YIDFTEPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-95-0 | |

| Record name | D-idose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure and stereochemistry of D-Idose

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of D-Idose

Introduction

This compound is a rare aldohexose monosaccharide, an epimer of D-glucose, that holds unique stereochemical properties making it a subject of interest in carbohydrate chemistry and drug development.[1] Although not abundant in nature, its oxidized form, L-iduronic acid, is a fundamental component of vital glycosaminoglycans (GAGs) such as dermatan sulfate and heparin, which are integral to various biological processes including cell signaling and coagulation.[1][2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of this compound.

Chemical Structure

This compound is a six-carbon sugar with the chemical formula C₆H₁₂O₆ and a molecular weight of approximately 180.16 g/mol .[1][3] As an aldohexose, its structure is characterized by an aldehyde group at the C1 position in its open-chain form and five hydroxyl groups.[1]

Linear (Open-Chain) Structure

In its linear form, this compound has four chiral centers (C2, C3, C4, and C5). The stereochemical configuration is defined by the arrangement of the hydroxyl groups along the carbon chain. The IUPAC name for this compound is (2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal.[1][4] The structure is commonly represented using a Fischer projection, which illustrates the stereochemistry at each chiral center. As a "D" sugar, the hydroxyl group on the penultimate carbon (C5) is positioned on the right side in the Fischer projection.[5]

Fischer Projection of this compound:

Cyclic (Hemiacetal) Structure

In aqueous solutions, this compound exists in equilibrium between its open-chain form and cyclic hemiacetal structures.[1] The cyclization occurs when the hydroxyl group at C5 attacks the aldehyde carbon (C1), forming a six-membered ring known as a pyranose. This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two anomers: α-D-idopyranose and β-D-idopyranose. Less commonly, cyclization involving the C4 hydroxyl group can form a five-membered furanose ring.

Haworth Projections: The cyclic forms are often visualized using Haworth projections. In the α-anomer, the hydroxyl group on the anomeric carbon (C1) is positioned below the plane of the ring (trans to the CH₂OH group at C5).[6] In the β-anomer, the anomeric hydroxyl group is above the plane of the ring (cis to the CH₂OH group at C5).

Chair Conformations: The pyranose ring of this compound adopts a chair conformation. Due to its unique stereochemistry, this compound exhibits significant conformational flexibility.[7] Notably, one of the chair conformations of D-idopyranose is characterized by having most of its hydroxyl groups in axial positions, which is energetically less favorable compared to D-glucose where the substituents are predominantly equatorial.[8]

Stereochemistry

The stereochemistry of this compound is defined by the specific spatial arrangement of its atoms, particularly at its four chiral centers in the open-chain form (C2, C3, C4, C5).

-

D-Configuration: The "D" designation refers to the configuration at C5, where the hydroxyl group is on the right in the Fischer projection, analogous to D-glyceraldehyde.[5]

-

Epimeric Relationships: this compound is an epimer of several other aldohexoses, meaning it differs in configuration at only one chiral center:

-

Enantiomer: The enantiomer of this compound is L-Idose, which is its non-superimposable mirror image. L-Idose is a C5 epimer of D-glucose.[2][5]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [1][3][4] |

| Molecular Weight | 180.156 g/mol | [1][3] |

| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal | [1][4] |

| CAS Number | 5978-95-0 | [1][3][9] |

| Melting Point | 132 °C (from ethanol) | [1][2][10] |

| Boiling Point (Predicted) | 527.1 ± 50.0 °C | [1][9][11] |

| Density (Predicted) | 1.581 ± 0.06 g/cm³ | [1][9][11] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [9][10] |

Experimental Protocols

This compound is a rare sugar and is often prepared via synthetic routes from more common monosaccharides.[5]

Synthesis of this compound from D-Galactose

A common method for synthesizing this compound involves the stereochemical inversion of specific hydroxyl groups of a readily available sugar like D-galactose.[1]

Methodology:

-

Protection of D-Galactose: D-Galactose is first converted to its methyl pyranoside. This derivative is then reacted with benzaldehyde and a catalyst (e.g., ZnCl₂) to form methyl 4,6-O-benzylidene-D-galactopyranoside, protecting the hydroxyl groups at C4 and C6.[1]

-

Tosylation: The remaining free hydroxyl groups at the C2 and C3 positions are subsequently tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.[1]

-

Epoxide Formation: The ditosylated compound is treated with a base, such as sodium methoxide (NaOMe), which leads to the formation of an epoxide ring between C2 and C3.[1]

-

Epoxide Opening: The epoxide ring is then opened via nucleophilic attack. For instance, using a hydride reagent like lithium aluminum hydride (LiAlH₄) results in the inversion of configuration at one of the carbon atoms, yielding the desired ido-configuration.[1]

-

Deprotection: In the final step, the benzylidene and methyl glycoside protecting groups are removed through acid hydrolysis to yield the final product, this compound.[1]

Visualizations

Logical Relationship Diagram

The following diagram illustrates the equilibrium between the linear and cyclic forms of this compound in solution.

Caption: Equilibrium of this compound between its linear and cyclic pyranose forms.

References

- 1. benchchem.com [benchchem.com]

- 2. Idose - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [molecules.lyceejeanbart.fr]

- 5. This compound | 5978-95-0 | Benchchem [benchchem.com]

- 6. brainly.com [brainly.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound | 5978-95-0 [chemicalbook.com]

- 11. This compound | CAS#:5978-95-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Natural Occurrence and Sources of D-Idose and its Biologically Significant Epimer, L-Iduronic Acid

A Note to the Researcher: Scientific inquiry into the natural world has revealed a vast and complex landscape of organic molecules. While the family of aldohexose sugars is central to biochemistry, it is crucial to note that D-Idose is a rare monosaccharide that is not found in nature . Its existence is a product of chemical synthesis. However, its C5 epimer, L-Iduronic acid , is a vital, naturally occurring component of complex carbohydrates with significant biological roles. This guide, therefore, addresses the user's query by first clarifying the synthetic origin of this compound and then providing a comprehensive technical overview of the natural occurrence, sources, and analysis of the biologically crucial L-Iduronic acid.

Part 1: this compound - A Synthetic Rarity

This compound is an aldohexose, a six-carbon sugar with an aldehyde group. While it is one of the 16 stereoisomeric aldohexoses, it is not synthesized by any known natural biological pathway. Its significance lies primarily in the realm of synthetic carbohydrate chemistry, where it serves as a research tool and a building block for the synthesis of novel carbohydrate-based molecules.

Part 2: L-Iduronic Acid - The Naturally Occurring Counterpart

L-Iduronic acid (IdoA) is the C5 epimer of D-glucuronic acid and a key constituent of glycosaminoglycans (GAGs), specifically dermatan sulfate and heparan sulfate.[1] These complex polysaccharides are found on the surface of cells and in the extracellular matrix of virtually all animal tissues, where they play critical roles in cell signaling, development, and disease processes.[2][3]

Natural Abundance of L-Iduronic Acid

L-Iduronic acid does not exist as a free monosaccharide in nature but is found as a residue within the polysaccharide chains of dermatan sulfate and heparan sulfate. The relative abundance of L-iduronic acid within these GAGs is tissue-specific and can be modulated during development and in various disease states.

| Glycosaminoglycan | Tissue/Source | L-Iduronic Acid Content (% of total uronic acid) |

| Dermatan Sulfate | Normal Human Urine | 80-90%[4] |

| Porcine Skin | Major uronic acid component[2] | |

| Bovine Aortic Endothelial Cells | Present in isolated proteoglycans[5] | |

| Human Skin Fibroblast Cultures | Found in both glucuronic acid-rich and iduronic acid-rich proteoglycans[6] | |

| Heparan Sulfate | Human Aorta | 19%[7] |

| Pig Intestinal Mucosa (Heparin) | 77%[7] | |

| Murine Tissues (various) | Present, with varying sulfation patterns[8] | |

| Human Lung Tissues | A key component, with sulfation at the 2-O-position[9] |

Biosynthesis of L-Iduronic Acid

The biosynthesis of L-iduronic acid is a post-polymerization modification that occurs in the Golgi apparatus. It is not synthesized as a monosaccharide and then incorporated into the GAG chain. Instead, D-glucuronic acid residues already incorporated into the nascent polysaccharide chain are converted to L-iduronic acid residues by the enzyme glucuronyl C5-epimerase.[10][11] This epimerization is often coupled with the sulfation of the GAG chain.[7][11]

Role of L-Iduronic Acid in Signaling Pathways

The presence of L-iduronic acid in dermatan sulfate and heparan sulfate imparts conformational flexibility to the polysaccharide chain.[1][3] This flexibility is crucial for the specific binding of GAGs to a wide array of proteins, including growth factors, cytokines, and enzymes, thereby modulating their activity and influencing cellular processes such as proliferation, migration, and differentiation.[3][12][13] For example, the interaction between fibroblast growth factor 2 (FGF2) and heparan sulfate is affected by the presence of L-iduronic acid, which in turn impacts downstream signaling pathways.[12][13]

Part 3: Experimental Protocols

The study of L-iduronic acid necessitates the extraction and analysis of the glycosaminoglycans in which it is found. Below are generalized methodologies for key experimental procedures.

Isolation of Dermatan Sulfate and Heparan Sulfate from Animal Tissues

A common procedure for the isolation of GAGs from animal tissues involves the following steps:

-

Tissue Homogenization and Proteolysis: The tissue is minced and homogenized in a suitable buffer. Proteolytic enzymes, such as papain or pronase, are added to digest the core proteins to which the GAG chains are attached.[2][4]

-

Precipitation of GAGs: The GAGs are then precipitated from the digest using reagents like cetylpyridinium chloride (CPC) or ethanol.[2][4]

-

Purification: The crude GAG extract is further purified using techniques such as ion-exchange chromatography and/or gel filtration chromatography to separate dermatan sulfate, heparan sulfate, and other GAGs.[6][14]

Enzymatic Digestion of Dermatan Sulfate and Heparan Sulfate

To analyze the structure of dermatan sulfate and heparan sulfate, including their L-iduronic acid content, the purified GAGs are often depolymerized into smaller oligosaccharides or disaccharides using specific enzymes called lyases.[15]

-

Chondroitinase B: Specifically cleaves dermatan sulfate at the N-acetylgalactosamine linkage to L-iduronic acid.[16]

-

Chondroitinase ABC: Cleaves both chondroitin sulfate and dermatan sulfate.[15]

-

Heparinases (I, II, and III): A cocktail of these enzymes is used to depolymerize heparan sulfate and heparin.[17]

The resulting unsaturated disaccharides can then be analyzed to determine the composition of the original GAG chain.

Quantification of L-Iduronic Acid

Several methods are available for the quantification of L-iduronic acid, each with its own advantages and limitations.

-

Colorimetric Assays (e.g., Carbazole Assay): This traditional method relies on the reaction of uronic acids with carbazole in the presence of sulfuric acid to produce a colored product. However, it suffers from low specificity, as it cross-reacts with other sugars and the color yield varies for different uronic acids.[18]

-

High-Performance Liquid Chromatography (HPLC): A more specific and sensitive method involves the acid hydrolysis of the GAG to release the monosaccharides, followed by derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP) and analysis by HPLC.[18][19] This allows for the separation and quantification of L-iduronic acid from its epimer, D-glucuronic acid.

-

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), this powerful technique can be used to analyze the disaccharides produced by enzymatic digestion, providing detailed information on the sulfation patterns and the distribution of L-iduronic acid within the GAG chain.[20][21]

References

- 1. Iduronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation and characterization of dermatan sulfate in normal human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of dermatan sulfate proteoglycans synthesized by cultured bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of dermatan sulphate and heparan sulphate proteoglycans from fibroblast culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution of sulphate and iduronic acid residues in heparin and heparan sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of heparan sulfate from various murine tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and Characterization of Heparan Sulfate from Human Lung Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lack of L-iduronic acid in heparan sulfate affects interaction with growth factors and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lack of L-iduronic acid in heparan sulfate affects interaction with growth factors and cell signaling [uu.diva-portal.org]

- 14. Isolation of the major chondroitin sulfate/dermatan sulfate and heparan sulfate proteoglycans from embryonic chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chondroitin sulfate/dermatan sulfate-digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. Preparation of heparin/heparan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mass Spectrometric Method for Determining the Uronic Acid Epimerization in Heparan Sulfate Disaccharides Generated using Nitrous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DISTINGUISHING GLUCURONIC FROM IDURONIC ACID IN GLYCOSAMINOGLYCAN TETRASACCHARIDES BY USING ELECTRON DETACHMENT DISSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Idose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Idose is a rare aldohexose monosaccharide, an epimer of D-glucose and D-gulose. While not as abundant in nature as other hexoses, this compound and its derivatives play crucial roles in various biological processes. Its oxidized form, L-iduronic acid, is a fundamental component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparin, which are involved in cell signaling, coagulation, and wound healing.[1][2] Recent studies have also suggested that this compound itself may possess anti-proliferative properties against certain cancer cell lines.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of relevant biochemical pathways to support further research and development.

Physical Properties of this compound

This compound is a white, crystalline solid. Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| Melting Point | 132 °C (in ethanol) | [5] |

| Specific Optical Rotation ([α]D) | +16° ± 1° | [5] |

| Solubility | Slightly soluble in water, methanol, and DMSO | [5][6] |

| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | [4] |

| CAS Number | 5978-95-0 | [4] |

Chemical Properties and Reactivity

This compound exhibits typical reactions of aldoses, including oxidation, reduction, and glycosylation. In solution, it exists in equilibrium between its open-chain aldehydic form and its cyclic pyranose and furanose forms.

Oxidation

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming D-idonic acid. Further oxidation can yield the corresponding uronic acid, D-iduronic acid, which is the precursor to the biologically significant L-iduronic acid.

Reduction

The aldehyde group of this compound can be reduced to a primary alcohol, yielding the sugar alcohol, D-iditol. This reaction is commonly achieved using reducing agents like sodium borohydride.[7]

Glycosylation

The anomeric hydroxyl group of the cyclic forms of this compound can react with alcohols or other sugar moieties to form glycosides. This reaction is fundamental to the formation of oligosaccharides and polysaccharides.

Experimental Protocols

Synthesis of this compound from D-Glucose

This protocol is adapted from a practical synthesis route involving the formation of a seven-carbon sugar intermediate, ido-heptonic acid, followed by oxidative cleavage.[8][9]

Materials:

-

D-Glucose

-

Sodium cyanide (NaCN)

-

2,2-dimethoxypropane

-

Methanolic HCl

-

Sodium borohydride (NaBH₄)

-

Silica gel-supported sodium periodate

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

DOWEX® 50WX8-200 resin

Procedure:

-

Cyanohydrin Formation: D-glucose is reacted with sodium cyanide to form a mixture of epimeric heptonic acids, including ido-heptonic acid.

-

Acetonide Protection: The hydroxyl groups of the heptonic acid mixture are protected using 2,2-dimethoxypropane in methanolic HCl to form the corresponding triacetonide.

-

Reduction of the Ester: The ester group of the protected ido-heptonate is reduced to a primary alcohol using sodium borohydride in methanol, yielding a triol.[8]

-

Oxidative Cleavage: The C6-C7 bond of the resulting triol is cleaved using silica gel-supported sodium periodate in dichloromethane to form the protected this compound aldehyde.[8]

-

Deprotection: The acetonide protecting groups are removed by hydrolysis with DOWEX® 50WX8-200 resin to yield this compound.[8]

-

Purification and Analysis: The final product is purified by chromatography and its identity and purity are confirmed by HPLC and ¹H and ¹³C NMR spectroscopy.[8]

Determination of Melting Point

This is a general procedure that can be applied to this compound.[10]

Materials:

-

Dry, powdered this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Determination of Specific Optical Rotation

This is a general procedure for determining the specific rotation of a chiral compound in solution.[11][12][13]

Materials:

-

This compound

-

Distilled water (or other suitable solvent)

-

Volumetric flask

-

Polarimeter

-

Sodium lamp (D-line, 589.3 nm)

Procedure:

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in a volumetric flask.

-

Polarimeter Calibration: The polarimeter is calibrated with the pure solvent.

-

Measurement: The prepared this compound solution is placed in the polarimeter sample tube.

-

The observed angle of rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of the aldehyde group of this compound to a primary alcohol.[7][14]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water

Procedure:

-

Reaction Setup: this compound is dissolved in methanol.

-

Addition of Reducing Agent: Sodium borohydride is slowly added to the solution while stirring, typically at 0 °C.

-

Reaction Progression: The reaction is allowed to proceed to completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the addition of water. The product, D-iditol, can be isolated and purified by standard techniques such as crystallization or chromatography.

Signaling Pathways and Workflows

Biosynthesis of L-Iduronic Acid in Glycosaminoglycans

L-Iduronic acid, the C5 epimer of D-glucuronic acid, is a critical component of dermatan sulfate and heparan sulfate. Its formation is a key step in the biosynthesis of these GAGs. The following diagram illustrates this enzymatic conversion.[1][15]

Caption: Biosynthesis of L-Iduronic Acid in GAGs.

Proposed Experimental Workflow for this compound Synthesis and Analysis

The following diagram outlines a logical workflow for the chemical synthesis of this compound from D-glucose, followed by its purification and characterization.

Caption: Workflow for this compound Synthesis and Analysis.

Conclusion

This compound is a rare sugar with significant, though often indirect, biological importance. A thorough understanding of its physical and chemical properties is essential for researchers exploring its potential applications in drug development and glycobiology. The experimental protocols and workflows provided in this guide offer a practical foundation for the synthesis, purification, and characterization of this compound, facilitating further investigation into its biological roles and therapeutic potential.

References

- 1. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iduronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5978-95-0 [chemicalbook.com]

- 6. 163481-100mg | this compound (0.141M solution in water) [5978-95-0] Clinisciences [clinisciences.com]

- 7. When D-glucose is treated with sodium borohydride, optically active gluci.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thinksrs.com [thinksrs.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. Virtual Labs [cds-iiith.vlabs.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of D-Idose in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Idose, a C5 epimer of D-glucose, is a rare aldohexose that exhibits significant conformational flexibility in aqueous solution. This characteristic, stemming from its unique stereochemistry, results in a complex equilibrium of various cyclic and acyclic forms, each with distinct three-dimensional structures. Understanding this conformational equilibrium is paramount for elucidating its biological roles and for the rational design of idose-based therapeutics and chemical probes. This technical guide provides an in-depth analysis of the conformational behavior of this compound in an aqueous environment, supported by quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and methodologies for its experimental and computational investigation.

Conformational Equilibrium of this compound in Aqueous Solution

In aqueous solution, this compound exists as a dynamic equilibrium mixture of four main cyclic isomers: two pyranose (six-membered ring) forms (α and β) and two furanose (five-membered ring) forms (α and β). Additionally, minor populations of the acyclic aldehyde and hydrate forms are present. The relative populations of these tautomers are temperature-dependent.

The conformational landscape of the pyranose forms of this compound is particularly complex. Unlike many other aldohexoses that predominantly adopt a single stable chair conformation, the idopyranose ring is known to populate multiple conformations, including both chair (¹C₄ and ⁴C₁) and skew-boat (e.g., ²Sₒ) forms. This conformational diversity is a key feature of this compound's chemistry and biological activity.

Quantitative Distribution of this compound Tautomers

The equilibrium distribution of the major tautomers of this compound in deuterium oxide (D₂O) has been determined by ¹³C NMR spectroscopy. The relative percentages of each form at different temperatures are summarized in the table below.

| Tautomer | Configuration | Ring Form | Population at 27°C (%) | Population at 80°C (%) |

| α-D-Idopyranose | α | Pyranose | 38 | 31 |

| β-D-Idopyranose | β | Pyranose | 36 | 34 |

| α-D-Idofuranose | α | Furanose | 13 | 16 |

| β-D-Idofuranose | β | Furanose | 13 | 19 |

Data sourced from Snyder, J. R.; Serianni, A. S. J. Org. Chem. 1986, 51 (14), 2694–2702, as cited in related literature.

Conformational Isomers of D-Idopyranose

Further analysis of the pyranose forms reveals a distribution of different ring conformations:

-

α-D-Idopyranose: Exists as a mixture of the ¹C₄ (chair), ⁴C₁ (chair), and skew-boat conformations.

-

β-D-Idopyranose: Predominantly adopts the ¹C₄ (chair) conformation.

The following diagram illustrates the equilibrium between the major forms of this compound in solution.

Experimental Protocols

The conformational analysis of this compound in aqueous solution primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

NMR Spectroscopy for Conformational Analysis

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are powerful tools for identifying and quantifying the different tautomers and conformers of this compound in solution.

Methodology:

-

Sample Preparation:

-

Dissolve a known quantity of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in high-purity deuterium oxide (D₂O, 99.9%).

-

Transfer the solution to a 5 mm NMR tube.

-

Allow the solution to equilibrate at the desired temperature for a sufficient period (mutarotation can take several hours) before data acquisition.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For quantitative ¹³C NMR, use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration. A long relaxation delay (5 times the longest T₁) is crucial.

-

Acquire two-dimensional NMR spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) to aid in the complete assignment of proton and carbon signals for each isomer.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the resonances for each tautomer based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.

-

Quantify the relative populations of the different forms by integrating well-resolved signals (typically the anomeric signals) in the ¹H or ¹³C NMR spectra.

-

The following diagram outlines the general workflow for NMR-based conformational analysis.

Computational Modeling: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide atomic-level insights into the conformational dynamics and stability of this compound in an explicit aqueous environment.

Methodology:

-

System Setup:

-

Generate the initial 3D coordinates for the desired this compound conformer (e.g., ¹C₄ α-D-idopyranose).

-

Select a suitable carbohydrate force field (e.g., GLYCAM, CHARMM36).

-

Solvate the molecule in a periodic box of explicit water molecules (e.g., TIP3P, SPC/E).

-

Add counter-ions if necessary to neutralize the system.

-

-

Simulation Protocol:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT) conditions.

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure and temperature (NPT) conditions.

-

Run a production MD simulation for a sufficient duration (typically nanoseconds to microseconds) to sample the conformational space.

-

-

Analysis:

-

Analyze the trajectory to determine the populations of different conformers by monitoring key dihedral angles and ring-puckering parameters.

-

Calculate the free energy landscape to identify stable conformational states and the barriers between them.

-

Analyze hydrogen bonding patterns between this compound and the surrounding water molecules.

-

The logical relationship for setting up a molecular dynamics simulation is depicted below.

Conclusion

The conformational landscape of this compound in aqueous solution is characterized by a complex equilibrium of multiple tautomers and, for the pyranose forms, a significant population of various chair and skew-boat conformers. This inherent flexibility is a defining feature of this compound and likely plays a crucial role in its biological functions. The combination of high-resolution NMR spectroscopy and molecular dynamics simulations provides a powerful approach to quantitatively and qualitatively describe this complex behavior. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this unique and biologically relevant rare sugar.

Unlocking the Therapeutic Potential of D-Idose Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Idose, a rare aldohexose, and its derivatives are emerging as a compelling class of molecules with significant therapeutic potential. As an epimer of D-glucose, this compound and its related compounds can interact with biological systems in unique ways, offering novel avenues for drug discovery and development. This technical guide provides an in-depth exploration of the biological roles and significance of this compound derivatives, with a focus on their anti-cancer properties and their interactions with key enzymes. We will delve into their mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways.

Anti-proliferative Activity of this compound and its Derivatives

Recent studies have highlighted the anti-proliferative effects of this compound against specific cancer cell lines, suggesting its potential as a novel anti-cancer agent.

Mechanism of Action

The primary anti-proliferative mechanism of this compound is attributed to its ability to inhibit cellular glucose uptake.[1] By mimicking the structure of glucose, this compound can interfere with the transport of glucose into cancer cells, which are often highly dependent on glycolysis for their energy needs (the Warburg effect). This leads to a reduction in the intracellular glucose pool, diminished ATP production, and subsequent inhibition of cell proliferation.[1][2]

Interestingly, the signaling pathway through which this compound exerts this effect appears to be distinct from that of another well-studied rare sugar, D-allose. While D-allose upregulates the expression of Thioredoxin-Interacting Protein (TXNIP), a known inhibitor of glucose uptake, the anti-proliferative effects of this compound are TXNIP-independent.[2] The precise molecular targets within the glucose transport machinery, such as specific glucose transporters (GLUTs), are an active area of investigation.

Quantitative Data: Anti-proliferative Effects

The following table summarizes the available quantitative data on the anti-proliferative activity of this compound and related compounds against various cancer cell lines.

| Compound | Cell Line | Concentration (mM) | % Inhibition | IC50 (mM) | Reference(s) |

| This compound | MOLT-4F (Human Leukemia) | 5 | 60% | Not Reported | [2] |

| D-Allose | MOLT-4F (Human Leukemia) | 5 | 46% | Not Reported | [2] |

| This compound | DU-145 (Human Prostate Cancer) | 5 | Not Significant | Not Reported | [2] |

| L-Idose | Caenorhabditis elegans | - | - | 121 | [3] |

| D-Talose | Caenorhabditis elegans | - | - | 197 | [3] |

| D-Allose | Caenorhabditis elegans | - | - | 200 | [3] |

Note: Further research is required to establish a comprehensive profile of IC50 values for this compound and its derivatives across a wider range of cancer cell lines.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized signaling pathway for the anti-proliferative effects of this compound.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound derivatives on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MOLT-4F)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or this compound derivative solutions of known concentrations

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the this compound derivative. Include a vehicle control (medium without the derivative).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The percentage of inhibition is 100 - % viability.

Glucose Uptake Assay (2-Deoxyglucose Method)

This protocol measures the rate of glucose uptake by cells in the presence of this compound derivatives.

Materials:

-

Cancer cell line of interest

-

Culture medium

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-Deoxy-[³H]-D-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

This compound or this compound derivative solutions

-

Phloretin (a glucose transport inhibitor, as a positive control)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail (for radiolabeled glucose) or fluorescence plate reader

-

24-well plates

Procedure:

-

Seed cells in a 24-well plate and grow to 80-90% confluency.

-

Wash the cells twice with warm KRH buffer.

-

Pre-incubate the cells for 20 minutes in KRH buffer containing the desired concentrations of the this compound derivative or phloretin.

-

Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-[³H]-D-glucose (e.g., 0.5 µCi/mL) or 2-NBDG.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

-

Lyse the cells with the lysis buffer.

-

For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

For fluorescent glucose analogs, measure the fluorescence using a fluorescence plate reader.

-

Normalize the glucose uptake to the protein concentration of each well, determined by a standard protein assay (e.g., BCA assay).

L-Idose Derivatives and Enzyme Interactions

L-Idose as a Substrate for Aldose Reductase

L-Idose, the C-5 epimer of D-glucose, has been identified as an efficient substrate for aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. While not an inhibitor, the kinetic parameters of its interaction with aldose reductase provide valuable insights for the design of potent and specific inhibitors.

Quantitative Data: Enzyme Kinetics

| Substrate | Enzyme Source | KM (mM) | kcat (min-1) | Reference(s) |

| L-Idose | Human Recombinant Aldose Reductase | 3.9 | Not Reported | [2] |

| D-Glucose | Human Recombinant Aldose Reductase | 50-100 | Not Reported | [4] |

Note: The lower KM value for L-idose compared to D-glucose suggests a higher affinity of aldose reductase for L-idose.

L-ido-Deoxynojirimycin (DNJ) Derivatives as Glycosidase Inhibitors

Derivatives of L-ido-deoxynojirimycin (L-ido-DNJ) have been investigated as potential inhibitors of glycosidases, enzymes that play crucial roles in carbohydrate metabolism and various pathological processes.

Quantitative Data: Glycosidase Inhibition

| Compound | Target Enzyme | IC50 (µM) | Reference(s) |

| 5-C-alkyl-L-ido-DNJ derivatives | Various glycosidases | Weak to moderate inhibition | [5][6] |

| Three specific 5-C-alkyl-L-ido-DNJ compounds | α-glucosidase | Potent inhibition | [5][6] |

Note: Specific IC50 values for a range of L-ido-DNJ derivatives are needed for a comprehensive comparison.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory activity of L-ido-DNJ derivatives against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

L-ido-DNJ derivative solutions

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of various concentrations of the L-ido-DNJ derivative to the test wells. Add 10 µL of buffer to the control wells.

-

Add 20 µL of α-glucosidase solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition as: [1 - (Absorbance of test sample / Absorbance of control)] x 100.

Other this compound Derivatives of Biological Interest

While research has primarily focused on the anti-cancer potential of this compound, other derivatives such as D-idofuranose and D-idonic acid represent areas for future investigation into their biological roles and significance. Their structural similarity to other biologically active furanose and aldonic acid derivatives suggests they may possess unique and therapeutically relevant properties.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, area of carbohydrate chemistry with significant potential for therapeutic applications. The anti-proliferative effects of this compound, mediated through the inhibition of glucose uptake in a TXNIP-independent manner, highlight a novel strategy for targeting cancer metabolism. Furthermore, the interactions of L-idose and L-ido-DNJ derivatives with key enzymes like aldose reductase and glycosidases open up avenues for the development of drugs for diabetic complications and other metabolic disorders.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound in the glucose transport pathway.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize the anti-proliferative and enzyme-inhibitory activities of this compound derivatives.

-

Expanding the evaluation of this compound derivatives against a broader range of cancer cell lines and in in vivo models.

-

Investigating the biological roles of other this compound derivatives, such as D-idofuranose and D-idonic acid.

This technical guide serves as a foundation for researchers and drug development professionals to build upon as we continue to unlock the full therapeutic potential of this fascinating class of rare sugars.

References

- 1. In vitro α-glucosidase inhibitory assay [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and glycosidase inhibition of 5-C-alkyl-DNJ and 5-C-alkyl-l-ido-DNJ derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Idose as a rare sugar in glycobiology research

An In-depth Technical Guide to D-Idose as a Rare Sugar in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aldohexose monosaccharide that, due to its scarce presence in nature, is classified as a "rare sugar".[1][2] As the C-5 epimer of D-glucose, its unique stereochemistry confers distinct biochemical properties that are of growing interest in glycobiology and therapeutic development.[3] Unlike abundant hexoses, this compound is not a primary metabolite for energy production in most organisms. Its significance lies in its roles as a precursor to structurally important molecules and as a modulator of cellular processes, including cancer cell proliferation. This technical guide provides a comprehensive overview of this compound, covering its synthesis, metabolic fate, biological activities, and the experimental methodologies used to investigate its functions.

Introduction to this compound

This compound is one of the 16 aldohexose stereoisomers with the chemical formula C₆H₁₂O₆.[3] Its defining characteristic is the arrangement of hydroxyl groups along its carbon backbone, which differentiates it from common sugars like glucose and galactose. This compound is known to be the most unstable of all aldohexoses, and it has never been crystallized.[4] This instability, coupled with its natural rarity, has historically limited its study. However, advances in chemical synthesis have made this compound more accessible for research, revealing its potential in various biomedical applications.[4][5]

Synthesis of this compound

The low natural abundance of this compound necessitates its production through synthetic routes. While enzymatic conversions from other sugars, such as the isomerization of D-sorbose using xylose isomerase, have been explored, they are often impractical for large-scale production due to unfavorable equilibrium dynamics.[3][4] Consequently, chemical synthesis remains the primary method for obtaining research quantities of this compound.

A practical and efficient method involves the use of D-glucose as a starting material to produce ido-heptonic acid precursors.[4][6] This strategy relies on key steps such as isopropylidene protection of hydroxyl groups, a crucial C6-C7 bond cleavage using periodate oxidation, and subsequent selective reduction at C1 and/or C6 to yield this compound.[4][5][6][7]

Figure 1: Chemical synthesis workflow for this compound from D-Glucose.

Metabolism and Biological Significance

The metabolic fate of this compound is distinct from that of D-glucose.[3] Its primary significance in glycobiology is not as an energy source but as a precursor and a modulator of specific enzymatic pathways.

-

Precursor to L-Iduronic Acid: While this compound is not directly incorporated into glycosaminoglycans (GAGs), its oxidized derivative, L-iduronic acid, is a critical component.[3] L-iduronic acid is a major constituent of GAGs like dermatan sulfate and heparin, which are essential for regulating processes such as wound healing, inflammation, and cell-cell recognition.[3]

-

Interaction with Aldose Reductase: this compound's C-5 epimer, L-Idose, is an efficient substrate for aldose reductase, an enzyme implicated in the polyol pathway and diabetic complications.[3][8] Studies show that L-Idose has a lower Michaelis-Menten constant (K_M) for aldose reductase compared to D-glucose, making it a valuable tool for studying this enzyme's activity.[8][9]

-

Bacterial Polysaccharides: this compound has been identified as a component of the O-antigen in the lipopolysaccharides of some gram-negative bacteria, suggesting a role in host-pathogen interactions.[3]

Therapeutic Potential: Anti-Proliferative Effects

A significant area of research is the anti-proliferative activity of this compound against cancer cells. Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, primarily by disrupting their glucose metabolism.[9]

Mechanism of Action

The anti-cancer effect of this compound is attributed to its ability to inhibit cellular glucose uptake.[9] By competing with glucose, this compound reduces the intracellular pool available for glycolysis, thereby limiting ATP production and hindering cell proliferation.[9] This mechanism appears to be independent of the thioredoxin-interacting protein (TXNIP) pathway, a known regulator of glucose uptake that is modulated by other rare sugars like D-allose.[3][9][10]

Figure 2: Proposed anti-proliferative signaling pathway of this compound.

Quantitative Data on Biological Activity

The biological effects of this compound have been quantified in various studies. The following tables summarize key findings regarding its anti-proliferative and enzymatic interactions.

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | Treatment | Concentration | Effect | Reference |

|---|---|---|---|---|

| MOLT-4F (Human Leukemia) | This compound | 5 mM | 60% inhibition of proliferation | [9] |

| DU-145 (Human Prostate Cancer) | This compound | 5 mM | No significant inhibition | [9] |

| MOLT-4F (Human Leukemia) | this compound | 5 mM | 2-deoxy-D-glucose (2DG) uptake reduced to 78% of control |[9] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_M (mM) | Notes | Reference |

|---|---|---|---|---|

| Human Recombinant Aldose Reductase | L-Idose | 3.9 | L-Idose is the C-5 epimer of D-glucose. | [9] |

| Aldose Reductase (Bovine Lens) | L-Idose | - | k_cat values are essentially identical to those for D-glucose, but K_M is significantly lower. |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Chemical Synthesis of this compound from Ido-Heptonic Acid

This protocol is based on established methods for synthesizing this compound from ido-heptonic acid precursors.[4][6]

-

Protection: The hydroxyl groups of the ido-heptonic acid precursor are protected using an isopropylidene protection strategy. This typically involves reacting the precursor with 2,2-dimethoxypropane in the presence of an acid catalyst.[6]

-

Oxidative Cleavage: The C6-C7 bond of the protected heptonic acid is cleaved. A practical method uses Shing silica gel-supported sodium periodate in a solvent like dichloromethane. This reaction selectively cleaves the vicinal diol to yield a protected D-iduronic acid derivative.[4][6]

-

Selective Reduction: The aldehyde group of the protected D-iduronic acid is selectively reduced. For example, treatment with diisobutylaluminum hydride (DIBALH) in toluene at low temperatures (e.g., -78 °C) can reduce the ester to an aldehyde, yielding a protected this compound.[6]

-

Deprotection: The protecting groups (acetonides) are removed to yield free this compound. This is typically achieved under mild acidic conditions, for example, by using DOWEX resin in water.[4][6]

-

Purification: The final product is purified using standard chromatographic techniques to obtain pure this compound.

Protocol 2: Anti-Proliferative Activity Assay

This protocol outlines a typical workflow for assessing the effect of this compound on cancer cell proliferation.[9]

Figure 3: Experimental workflow for assessing anti-proliferative activity.

-

Cell Culture: Culture the desired cancer cell line (e.g., MOLT-4F) in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere or stabilize overnight.

-

Treatment: Prepare a stock solution of this compound in culture media. Add serial dilutions of the this compound solution to the wells to achieve the desired final concentrations. Include untreated control wells.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) to allow for the treatment to take effect.

-

Viability Assessment: Add a cell viability reagent (e.g., MTT or WST-8) to each well and incubate according to the manufacturer's instructions. The reagent is metabolically reduced by viable cells to produce a colored formazan product.

-

Data Analysis: Measure the absorbance of the formazan product using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. The percent inhibition is calculated as 100% - % viability.

Conclusion and Future Directions

This compound, once a chemical curiosity, is emerging as a rare sugar with significant potential in glycobiology and drug development. Its ability to inhibit cancer cell proliferation by targeting glucose metabolism presents a promising avenue for oncological research. Furthermore, its unique interactions with enzymes like aldose reductase make it a valuable tool for studying metabolic pathways implicated in disease. Future research should focus on elucidating the specific transporters and enzymes that interact with this compound, exploring its efficacy in in vivo models, and synthesizing derivatives to enhance its therapeutic properties. The continued investigation of this compound and other rare sugars will undoubtedly unlock new insights into the complex world of carbohydrate biology and open doors to novel therapeutic strategies.

References

- 1. Description and history of rare sugars [glycoforum.gr.jp]

- 2. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5978-95-0 | Benchchem [benchchem.com]

- 4. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. | Department of Chemistry [chem.web.ox.ac.uk]

- 8. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

Stability and degradation pathways of D-Idose under different conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Idose, a rare aldohexose, is the C-5 epimer of D-glucose. While not naturally abundant, its oxidized form, L-iduronic acid, is a critical component of glycosaminoglycans (GAGs) like dermatan sulfate and heparan sulfate. A notable characteristic of this compound is its inherent instability, being the least stable of all aldohexoses and sensitive to heat, acid, and base.[1] This instability has significant implications for its study and potential applications in drug development and other fields. Understanding the degradation pathways of this compound under various conditions is crucial for handling, storage, and the design of experiments involving this rare sugar. This technical guide provides an in-depth overview of the stability and degradation of this compound, summarizing available data, outlining experimental protocols, and visualizing key pathways.

Stability of this compound

This compound is known for its low stability compared to other aldohexoses. This instability is a critical factor to consider in its synthesis, purification, and storage. It has been reported that this compound has never been crystallized, which is a testament to its unstable nature.[1]

pH and Temperature Effects

-

Acidic Conditions: Under acidic conditions, monosaccharides can undergo dehydration and fragmentation reactions. For this compound, this can lead to the formation of various degradation products.

-

Alkaline Conditions: In alkaline solutions, monosaccharides can undergo isomerization (epimerization) and degradation. The Lobry de Bruyn-Alberda van Ekenstein transformation describes the isomerization of aldoses to ketoses and epimerization at C-2 in the presence of a base.[2] For this compound, this could lead to the formation of D-sorbose and D-gulose. Alkaline conditions can also promote fragmentation and the formation of acidic degradation products.

-

Thermal Stress: Heat can accelerate both acid- and base-catalyzed degradation pathways. Thermal decomposition of sugars can lead to the formation of a complex mixture of volatile and non-volatile compounds.

Degradation Pathways

The degradation of this compound can proceed through several pathways, depending on the specific conditions.

Acid-Catalyzed Degradation

In acidic environments, this compound can undergo a series of reactions leading to various degradation products. A general pathway for acid-catalyzed degradation of hexoses involves the formation of furfural derivatives.

Alkaline Degradation (Lobry de Bruyn-Alberda van Ekenstein Transformation)

Under alkaline conditions, this compound can isomerize to its corresponding ketose (D-Sorbose) and epimerize at the C-2 position to form D-Gulose. This transformation proceeds through a common enediol intermediate.

Further degradation under alkaline conditions can lead to fragmentation of the sugar backbone, forming smaller carboxylic acids.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[3][4] As a reducing sugar, this compound can participate in the Maillard reaction, leading to the formation of a complex mixture of products responsible for changes in color, flavor, and nutritional value of foods and other systems.

The initial steps of the Maillard reaction involving this compound and an amino acid (e.g., lysine) are depicted below.

Quantitative Data

Specific quantitative data on the degradation of this compound is scarce in the published literature. The following table summarizes general expectations based on the known instability of this compound and the behavior of other monosaccharides. Researchers are encouraged to perform specific stability studies for their particular applications.

| Condition | Expected Rate of Degradation | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl, 60°C) | High | 5-Hydroxymethylfurfural (HMF), levulinic acid, formic acid, humins |

| Alkaline (e.g., 0.1 M NaOH, 60°C) | Very High | D-Sorbose, D-Gulose, various organic acids (e.g., lactic acid, saccharinic acids) |

| Neutral (Aqueous solution, 60°C) | Moderate | Isomerization and some degradation products |

| Thermal (Solid state, >150°C) | High | Complex mixture of volatile and non-volatile compounds |

Experimental Protocols

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[5][6][7][8][9] The following are general protocols that can be adapted for studying the degradation of this compound.

General Workflow for Forced Degradation Study

Protocol for Acidic and Alkaline Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Mix an aliquot of the this compound stock solution with an equal volume of an acid solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).

-

Alkaline: Mix an aliquot of the this compound stock solution with an equal volume of a base solution (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH).

-

Control: Mix an aliquot of the this compound stock solution with an equal volume of purified water.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Neutralization: Immediately neutralize the acidic and alkaline samples to stop the degradation reaction.

-

Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.[10][11]

Protocol for Thermal Degradation (Solid State)

-

Sample Preparation: Place a known amount of solid this compound in a vial.

-

Incubation: Place the vial in an oven at a high temperature (e.g., 105°C).

-

Sampling: At specified time points, remove a vial from the oven and allow it to cool to room temperature.

-

Dissolution: Dissolve the contents of the vial in a known volume of solvent (e.g., water).

-

Analysis: Analyze the resulting solution by HPLC-UV/MS.

Effect of Metal Ions

The presence of metal ions can influence the stability of monosaccharides. Metal ions can catalyze oxidation and other degradation reactions.[2][3][12] The specific effects of different metal ions on this compound stability would require experimental investigation, but it is a factor to consider, especially in formulations or reaction mixtures containing metal salts.

Enzymatic Degradation

While this compound itself is not a common substrate for many enzymes, its oxidized form, L-iduronic acid, is a key component of GAGs and is acted upon by enzymes such as iduronate-2-sulfatase and α-L-iduronidase. The enzymatic conversion of other sugars to D-allose (a C-3 epimer of D-glucose) has been studied, suggesting the potential for enzymatic modification of this compound.[1][13]

Conclusion

This compound is an inherently unstable rare sugar, and its degradation is influenced by pH, temperature, and the presence of other reactive species. While specific quantitative data is limited, understanding the general degradation pathways—acid-catalyzed degradation, alkaline isomerization and degradation, and the Maillard reaction—is crucial for researchers working with this molecule. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies to establish the stability profile of this compound in various contexts. Further research is needed to generate detailed kinetic data and to fully characterize the degradation products of this compound under a range of conditions.

References

- 1. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies in kinetics and mechanism of oxidation of d-glucose and d-fructose by alkaline solution of potassium iodate in the presence of Ru(III) as homogeneous catalyst | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. sgs.com [sgs.com]

- 10. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interesjournals.org [interesjournals.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Historical Synthesis of D-Idose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rare aldohexose, D-Idose, with a focus on its discovery, historical synthesis, and modern preparative methods. As the C-5 epimer of D-glucose, this compound is a structurally significant monosaccharide. However, its inherent instability and low natural abundance have historically presented challenges to its study.[1] This document details the key scientific breakthroughs that have enabled the synthesis and characterization of this compound, providing valuable information for researchers in carbohydrate chemistry and drug development.

Discovery and Historical Context

The late 19th century was a period of profound advancement in the understanding of carbohydrates, largely driven by the pioneering work of German chemist Emil Fischer . His systematic investigation into the stereochemistry of sugars led to the elucidation of the structures of all sixteen aldohexoses, a monumental achievement for which he was awarded the Nobel Prize in Chemistry in 1902.[2][3][4] It was within this context of rigorous structural determination that this compound was first described.

The first synthesis of this compound was reported in 1895 by Fischer and his student, I. Fay .[5] Their approach involved the reduction of D-idonolactone, a derivative of D-idonic acid. This seminal work not only provided the first access to this rare sugar but also further solidified the stereochemical framework of the aldohexose family.

Physicochemical and Quantitative Data

This compound is an aldohexose with the chemical formula C₆H₁₂O₆ and a molar mass of 180.156 g/mol .[6] It is known to be the most unstable of the aldohexoses, a property that has made it challenging to crystallize.[1] The following tables summarize key quantitative data from both historical and modern synthetic preparations of this compound.

| Parameter | Historical Data (Fischer and Fay, 1895) | Reference |

| Specific Rotation | [α]D¹³ +15.8° (c = 2.3) | [5] |

| Yield | Not explicitly reported |

| Synthesis Step (Modern Method) | Reagents and Conditions | Yield | Reference |

| Triacetonide formation from D-ido-heptono-1,4-lactone | 2,2-dimethoxypropane, methanolic HCl | 71% | [7] |

| Selective hydrolysis to diol | Acetic acid:water:methanol (2:1:3), 40 °C | 32% | [7] |

| Reduction to triol | Sodium borohydride, methanol, 0 °C | 95% | [7] |

| Oxidative cleavage to aldehyde | Silica gel-supported sodium periodate, dichloromethane | 100% | [7] |

| Deprotection to this compound | DOWEX® 50WX8-200 resin, water | 97% | [7] |

Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound has evolved significantly from its initial preparation. Early methods relied on the chain extension of smaller sugars, while modern approaches leverage more abundant monosaccharides like D-glucose.

Historical Synthesis: The Kiliani-Fischer Synthesis and Reduction of D-Idonolactone

The foundational method for elongating the carbon chain of an aldose is the Kiliani-Fischer synthesis .[1] This process involves the addition of cyanide to an aldose, forming a cyanohydrin, which is then hydrolyzed to a carboxylic acid and subsequently reduced to a new, longer-chain aldose. This method produces a mixture of C-2 epimers. For instance, the application of the Kiliani reaction to D-glucose yields a mixture of D-glycero-D-gulo-heptono-1,4-lactone and D-glycero-D-ido-heptono-1,4-lactone.[1]

Experimental Protocol: First Synthesis of this compound (Fischer and Fay, 1895)

The first preparation of this compound was achieved through the reduction of D-idonolactone. While the original 1895 paper provides limited procedural detail by modern standards, the key transformation is the reduction of the lactone to the corresponding aldose. This was a common method at the time for preparing aldoses from their corresponding aldonic acids.

-

Step 1: Preparation of D-Idonolactone: D-idonic acid, obtained from the Kiliani-Fischer synthesis starting with D-xylose, is converted to its lactone form, D-idonolactone, through heating under reduced pressure to remove water.

-

Step 2: Reduction of D-Idonolactone: The D-idonolactone is dissolved in water and treated with a reducing agent, such as sodium amalgam. The reaction is carefully monitored, and upon completion, the mercury is separated, and the solution is neutralized.

-

Step 3: Isolation of this compound: The resulting solution containing this compound is then purified, typically through crystallization of a derivative or by precipitation with alcohol, to yield this compound as a syrup.

Modern Synthesis: A Practical Route from D-Glucose

A more recent and practical synthesis of this compound starts from the readily available D-glucose.[7] This multi-step process involves a seven-carbon sugar intermediate, which is then cleaved to yield this compound.

Experimental Protocol: Synthesis of this compound from D-Glucose [7]

-

Step 1: Kiliani-Fischer Synthesis to D-ido-heptono-1,4-lactone: D-glucose is subjected to the Kiliani-Fischer synthesis to produce a mixture of heptono-1,4-lactones, from which D-ido-heptono-1,4-lactone is isolated.

-

Step 2: Acetonide Protection: The D-ido-heptono-1,4-lactone is treated with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., methanolic HCl) to form the triacetonide derivative.

-

Step 3: Selective Hydrolysis: The triacetonide is selectively hydrolyzed using a mixture of acetic acid, water, and methanol (2:1:3) at 40°C to yield the corresponding diol.

-

Step 4: Reduction to Triol: The diol is then reduced with sodium borohydride in methanol at 0°C to give the triol.

-

Step 5: Oxidative Cleavage: The C6-C7 bond of the triol is cleaved using silica gel-supported sodium periodate in dichloromethane to form the protected aldehyde.

-

Step 6: Deprotection: The final step involves the removal of the acetonide protecting groups using DOWEX® 50WX8-200 resin in water to afford this compound.

Biological Significance and Related Pathways

While this compound itself is rare in nature, its C-5 epimer, L-iduronic acid (IdoA) , is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[6] These complex polysaccharides are involved in a wide array of biological processes, including cell signaling, coagulation, and inflammation.

The biosynthesis of L-iduronic acid does not proceed from free L-idose. Instead, it occurs at the polymer level through the enzymatic epimerization of D-glucuronic acid residues already incorporated into the growing GAG chain. This transformation is catalyzed by the enzyme D-glucuronyl C5-epimerase .

Visualizations

Historical Synthesis Pathway of this compound

References

- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Stereochemistry of D-Idose: A Comprehensive Technical Guide to its Enantiomers and Epimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idose is an aldohexose, a six-carbon monosaccharide that, while not abundant in nature, holds significant interest in glycobiology and drug development. Its importance is primarily linked to its C5 epimer, L-iduronic acid, a fundamental component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate. This technical guide provides an in-depth exploration of D-idose, its enantiomer L-idose, and its various epimers. It will cover their stereochemical relationships, physicochemical properties, relevant experimental protocols, and biological significance. This compound is known to be the most unstable of the aldohexoses and has not been crystallized.[1]

Stereochemical Landscape of Idose

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The two main types of stereoisomers are enantiomers and diastereomers.

-

Enantiomers are non-superimposable mirror images of each other. For an aldohexose like idose, the D- and L- forms are enantiomers.

-

Diastereomers are stereoisomers that are not mirror images of each other. Epimers are a specific type of diastereomer that differ in configuration at only one chiral center.

This compound is one of the eight D-aldohexoses. Its stereochemical relationships with its enantiomer and epimers are crucial for understanding its biological roles and potential therapeutic applications.

Enantiomer: L-Idose

The enantiomer of this compound is L-idose. Every chiral center in L-idose is the mirror image of the corresponding center in this compound.

Epimers of this compound

This compound can be systematically related to other D-aldohexoses through epimerization at a single carbon atom (C2, C3, C4, or C5).

-

C2 Epimer: D-Gulose

-

C3 Epimer: D-Talose

-

C4 Epimer: D-Altrose

-

C5 Epimer: L-Glucose (Note: epimerization at C5 of a D-sugar results in an L-sugar).

The following diagram illustrates the epimeric relationships between this compound and other D-aldohexoses.

Physicochemical Properties

The physicochemical properties of monosaccharides are influenced by their stereochemistry. The following tables summarize the available data for this compound, its enantiomer L-idose, and its D-aldohexose epimers.

Table 1: Physicochemical Properties of this compound and L-Idose

| Property | This compound | L-Idose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol |

| Appearance | Not crystallized | Colorless solution |

| Melting Point | Not applicable (unstable) | Not available |

| Specific Rotation [α]D | Not available | Not available |

| Solubility | Soluble in water | Soluble in water |

Table 2: Physicochemical Properties of D-Aldohexose Epimers of this compound

| Sugar | C-Epimer of this compound | Melting Point (°C) | Specific Rotation [α]D | Solubility in Water |

| D-Glucose | C5 (as L-Glucose) | 146 (α), 150 (β)[2] | +52.7° (equilibrium)[2] | 909 g/L (25 °C)[2] |

| D-Allose | - | 148-150[3] | +14.4° (equilibrium)[3] | Soluble[3] |

| D-Altrose | C4 | 103-105[4][5] | +32.6° (equilibrium)[5] | Soluble[4] |

| D-Mannose | - | 133-140[6] | +14.2° (equilibrium) | Freely soluble (~713 g/L at 20°C)[7] |

| D-Gulose | C2 | 129-131 | -20.4° | Soluble (47.9 g/100 mL at 20°C)[8] |

| D-Galactose | - | 168-170[9] | +80.2° (equilibrium)[9] | Soluble |

| D-Talose | C3 | 124-127[1] or 136-138[10] | +21° (3 hr, c=1)[1] | 0.1 g/mL[1] |

Experimental Protocols

Synthesis of this compound

This compound is a rare sugar and is typically prepared through chemical or enzymatic synthesis from more abundant monosaccharides. A classical approach is the Kiliani-Fischer synthesis , which extends the carbon chain of an aldose. To obtain this compound, one could start from D-xylose.